2,6,10,10-Tetramethylbicyclo(7.2.0)undec-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 4-nonyl-, branched, is synthesized through the alkylation of phenol with nonene. This reaction typically occurs in the presence of an acid catalyst such as sulfuric acid or phosphoric acid. The reaction conditions include elevated temperatures and pressures to facilitate the alkylation process .
Industrial Production Methods
In industrial settings, the production of Phenol, 4-nonyl-, branched, involves large-scale alkylation reactors where phenol and nonene are combined under controlled conditions. The reaction mixture is then subjected to purification processes to isolate the desired product. This may include distillation and crystallization techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-nonyl-, branched, undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into various hydroxy derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the phenolic hydrogen is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products
Oxidation: Produces quinones and other oxidized derivatives.
Reduction: Yields hydroxy derivatives.
Substitution: Results in various substituted phenolic compounds.
Scientific Research Applications
Phenol, 4-nonyl-, branched, has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its effects on biological systems, particularly its endocrine-disrupting properties.
Medicine: Investigated for potential therapeutic applications and toxicological studies.
Industry: Utilized in the production of surfactants, resins, and plasticizers.
Mechanism of Action
The mechanism of action of Phenol, 4-nonyl-, branched, involves its interaction with cellular receptors and enzymes. It is known to disrupt endocrine function by mimicking or inhibiting natural hormones. This compound can bind to estrogen receptors, leading to altered gene expression and cellular responses. Additionally, it affects various signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
4-Nonylphenol (branched): Similar in structure and function, used in industrial applications.
Nonylphenol: Another alkylphenol with similar properties and uses.
Uniqueness
Phenol, 4-nonyl-, branched, is unique due to its specific branching pattern, which imparts distinct chemical and physical properties. This branching affects its reactivity, solubility, and interaction with biological systems, making it a valuable compound in various applications .
Properties
CAS No. |
84963-23-5 |
---|---|
Molecular Formula |
C17H30O2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
(2,6,10,10-tetramethyl-3-bicyclo[7.2.0]undecanyl) acetate |
InChI |
InChI=1S/C17H30O2/c1-11-6-8-15-14(10-17(15,4)5)12(2)16(9-7-11)19-13(3)18/h11-12,14-16H,6-10H2,1-5H3 |
InChI Key |
LMHUOHXVAYEILF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(CC2(C)C)C(C(CC1)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.